(2S)-N-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
Description
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Properties
IUPAC Name |
(2S)-N-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]-1-prop-2-ynylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-10-20-11-5-7-14(20)16(23)18-9-6-13-22-17(24)21-12-4-3-8-15(21)19-22/h1,3-4,8,12,14H,5-7,9-11,13H2,(H,18,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVNUHLKCPQBJQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NCCCN2C(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NCCCN2C(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-N-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide, identified by CAS number 1280840-37-0, is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 327.4 g/mol. The compound features a pyrrolidine ring and a triazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₅O₂ |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 1280840-37-0 |
The biological activity of this compound can be attributed to its interaction with various biological targets. The triazole ring is known for its ability to act as a bioisostere for amides and can influence the binding affinity to target proteins. Preliminary studies suggest that this compound may exhibit antitumor properties through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Research indicates that compounds containing triazole and pyridine structures often demonstrate significant anticancer activities. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of triazolo-pyridine compounds can induce apoptosis in various cancer cell lines by modulating apoptotic pathways.
- Mechanistic Insights : The compound may inhibit key kinases involved in cancer cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced tumor growth in xenograft models .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using bioluminescence assays against various cancer cell lines. The results indicate that the compound exhibits dose-dependent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.8 |
| HeLa (Cervical Cancer) | 10.0 |
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Combination Therapies : In one study, triazole-based compounds were combined with traditional chemotherapeutics to enhance efficacy against resistant cancer cell lines.
- Patient-Derived Xenografts : In vivo studies using patient-derived xenografts demonstrated that these compounds could significantly reduce tumor size compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
